tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring substituted with a benzimidazole moiety, which is further functionalized with a fluorobenzyl group. The presence of the tert-butyl ester group adds to its stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with chloromethyl piperidine in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of a nitro group would yield an amine.
Scientific Research Applications
tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can improve the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its combination of a benzimidazole moiety with a fluorobenzyl group and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]oxymethyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c1-25(2,3)32-24(30)28-14-12-19(13-15-28)17-31-23-27-21-6-4-5-7-22(21)29(23)16-18-8-10-20(26)11-9-18/h4-11,19H,12-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEKIVQYTFHCBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105207 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201105207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353978-58-1 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201105207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.